molecular formula C16H20N2O B13757452 N-(1-Adamantyl)isonicotinamide CAS No. 24813-24-9

N-(1-Adamantyl)isonicotinamide

Cat. No.: B13757452
CAS No.: 24813-24-9
M. Wt: 256.34 g/mol
InChI Key: ZYHRNAFWSGXHDQ-UHFFFAOYSA-N
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Description

N-(1-adamantyl)pyridine-4-carboxamide is a synthetic compound characterized by the presence of an adamantyl group attached to a pyridine ring via a carboxamide linkage The adamantyl group, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)pyridine-4-carboxamide typically involves the reaction of 1-adamantylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to achieve high yields .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under strong oxidative conditions, leading to the formation of adamantyl ketones or alcohols.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1-adamantyl)pyridine-4-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): A synthetic cannabinoid with a similar adamantyl group but different pharmacological properties.

    N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with structural similarities but distinct biological effects.

Uniqueness

N-(1-adamantyl)pyridine-4-carboxamide stands out due to the presence of the pyridine ring, which imparts unique electronic properties and reactivity compared to other adamantyl-containing compounds. This makes it a versatile scaffold for the development of new chemical entities with diverse applications.

Properties

CAS No.

24813-24-9

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N-(1-adamantyl)pyridine-4-carboxamide

InChI

InChI=1S/C16H20N2O/c19-15(14-1-3-17-4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,18,19)

InChI Key

ZYHRNAFWSGXHDQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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